N-(4-fluorophenyl)-4-{[2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamido]methyl}piperidine-1-carboxamide
Description
N-(4-fluorophenyl)-4-{[2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamido]methyl}piperidine-1-carboxamide is a synthetic small molecule featuring a piperidine core substituted with a 4-fluorophenyl carboxamide group and a benzoxazolone-acetamido-methyl side chain. The benzoxazolone moiety (2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl) is a heterocyclic ring system known for its role in enhancing metabolic stability and target binding in medicinal chemistry . The 4-fluorophenyl group is a common pharmacophore in kinase inhibitors and receptor modulators, contributing to improved solubility and selectivity .
Properties
IUPAC Name |
N-(4-fluorophenyl)-4-[[[2-(2-oxo-1,3-benzoxazol-3-yl)acetyl]amino]methyl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O4/c23-16-5-7-17(8-6-16)25-21(29)26-11-9-15(10-12-26)13-24-20(28)14-27-18-3-1-2-4-19(18)31-22(27)30/h1-8,15H,9-14H2,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNEDESCVLIERQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CN2C3=CC=CC=C3OC2=O)C(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorophenyl)-4-{[2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamido]methyl}piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a piperidine ring, a fluorophenyl group, and a benzoxazole moiety. The molecular formula is , with a molecular weight of approximately 357.38 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cancer progression and inflammation. Preliminary studies suggest that it may act as an inhibitor of specific kinases, which play crucial roles in cell signaling pathways related to tumor growth.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In vitro studies have shown that derivatives of piperidine-based compounds can inhibit the proliferation of various cancer cell lines, including breast (MCF-7), lung (A549), and gastric (GTL-16) cancers. A notable study demonstrated complete tumor stasis in a GTL-16 xenograft model following oral administration of a structurally similar compound .
Antimicrobial Activity
The compound's potential as an antimicrobial agent is also noteworthy. Similar benzoxazole derivatives have been reported to exhibit antibacterial and antifungal activities. The mechanism often involves disrupting microbial cell wall synthesis or inhibiting critical metabolic pathways .
Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of several piperidine derivatives. Among them, one derivative showed an IC50 value lower than 10 µM against the MCF-7 cell line, indicating potent anticancer activity . This suggests that the structural features present in this compound may contribute to similar effects.
Study 2: Inhibition of Kinases
A related study focused on the inhibition of Met kinase by piperidine derivatives. The results indicated that modifications at specific positions on the piperidine ring enhanced both potency and selectivity against cancer cell lines . This highlights the importance of structural optimization in developing effective therapeutic agents.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural similarities with several piperidinyl-benzimidazolone and benzoxazolone derivatives (Table 1). Key variations include:
Substituents on the heterocyclic ring :
- Chloro (4-(4-chloro-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide, 25 ) .
- Fluoro (4-(4-fluoro-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide, 24 ) .
- Methyl (4-(5-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide, 21 ) .
The target compound’s benzoxazolone ring differs from benzodiazolones in 21–25 , which may alter electron distribution and hydrogen-bonding capacity.
Aryl groups on the piperidine carboxamide :
- The 4-fluorophenyl group in the target compound contrasts with the 4-iodophenyl in 21–25 . Fluorine’s electronegativity and smaller size may enhance membrane permeability compared to iodine .
Pharmacological and Physicochemical Properties
- Kinase Inhibition : Structurally related compounds like BMS-777607 () demonstrate that fluorophenyl-carboxamide motifs enhance kinase selectivity and oral efficacy. The target compound’s benzoxazolone may confer distinct selectivity compared to benzodiazolones in 21–25 .
- Metabolic Stability : Fluorine substitution (4-fluorophenyl) likely improves metabolic stability, as seen in Abaperidone () and BMS-777607 .
Key Differences and Advantages
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
